molecular formula C6H16BLi B8795186 Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF

Cat. No.: B8795186
M. Wt: 106.0 g/mol
InChI Key: WCJAYABJWDIZAJ-UHFFFAOYSA-N
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Description

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF is an organoboron compound with the chemical formula ( \text{Li(C}_2\text{H}_5)_3\text{BH} ). It is commonly referred to as a powerful reducing agent used in organometallic and organic chemistry. This compound is typically marketed and used as a solution in tetrahydrofuran (THF) and appears as a colorless to yellow liquid .

Preparation Methods

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF is synthesized by the reaction of lithium hydride (LiH) with triethylborane (( \text{Et}_3\text{B} )) in tetrahydrofuran (THF). The reaction proceeds as follows :

[ \text{LiH} + \text{Et}_3\text{B} \rightarrow \text{Li(C}_2\text{H}_5)_3\text{BH} ]

The resulting THF complex is stable indefinitely in the absence of moisture and air. Industrial production methods involve similar synthetic routes, ensuring the compound’s stability and purity for commercial use .

Chemical Reactions Analysis

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF undergoes a variety of chemical reactions, primarily functioning as a reducing agent. Some of the key reactions include :

    Reduction of Alkyl Halides: Alkyl halides are reduced to alkanes.

    Reduction of Carbonyl Compounds: Carbonyl compounds, esters, acid chlorides, acid anhydrides, and tertiary amides are reduced to alcohols.

    Reduction of Disulfides: Disulfides are reduced to thiols.

    Deprotonation of Carboxylic Acids: Carboxylic acids are deprotonated, but the resulting lithium carboxylates are not reduced.

    Ring-Opening of Epoxides: Epoxides undergo ring-opening to give alcohols, often with high regio- and stereoselectivity.

Common reagents and conditions used in these reactions include THF as the solvent and room temperature conditions. Major products formed from these reactions are alkanes, alcohols, and thiols .

Scientific Research Applications

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF has a wide range of applications in scientific research, including :

    Organic Synthesis: It is used as a powerful reducing agent in the synthesis of various organic compounds.

    Catalysis: Acts as an efficient catalyst for the hydroboration of aldehydes and ketones, transforming them into primary and secondary alcohols.

    Medicinal Chemistry: Utilized in the generation of α,α-difluoroenolates, which are valuable intermediates in the synthesis of fluorinated compounds with potential medicinal applications.

    Material Science: Employed in the preparation of specialized materials through selective reductions and deoxygenation reactions.

Mechanism of Action

The mechanism by which lithiumtriethylborohydride exerts its effects involves the transfer of hydride ions (H-) to the substrate. This transfer reduces the substrate, converting it into a more stable form. The molecular targets include carbonyl groups, alkyl halides, and disulfides, among others. The pathways involved typically include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF is often compared with other reducing agents such as lithium borohydride, sodium borohydride, and lithium aluminium hydride. Some similar compounds include :

    Lithium Borohydride: A less powerful reducing agent compared to lithiumtriethylborohydride.

    Sodium Borohydride: Commonly used for milder reductions.

    Lithium Aluminium Hydride: A strong reducing agent but less selective than lithiumtriethylborohydride.

This compound is unique due to its high reactivity and selectivity, making it suitable for reducing sterically hindered substrates and performing selective reductions that other agents cannot achieve .

Properties

Molecular Formula

C6H16BLi

Molecular Weight

106.0 g/mol

IUPAC Name

lithium;triethylboranuide

InChI

InChI=1S/C6H16B.Li/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1

InChI Key

WCJAYABJWDIZAJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[BH-](CC)(CC)CC

Origin of Product

United States

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